molecular formula C13H12N4O3 B10905811 Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10905811
M. Wt: 272.26 g/mol
InChI Key: MSMZETJOXOXNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused isoxazolo-pyridine core with a methyl ester at position 4, a methyl group at position 3, and a 1-methylpyrazole substituent at position 4.

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C13H12N4O3/c1-7-11-9(13(18)19-3)4-10(15-12(11)20-16-7)8-5-14-17(2)6-8/h4-6H,1-3H3

InChI Key

MSMZETJOXOXNIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Isoxazole Ring Synthesis

3-Methylisoxazole-5-amine reacts with ethyl acetoacetate under acidic conditions to form the isoxazole core.

Pyridine Ring Closure

The intermediate undergoes cyclization with 1-methyl-1H-pyrazole-4-carbaldehyde via Friedländer condensation (KOH/ethanol, reflux).

Esterification

The carboxylic acid intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaH).

Overall Yield : 30–40% across three steps.

Nucleophilic Substitution Approaches

Intramolecular nucleophilic substitution of nitro groups in 2-chloro-3-nitropyridines provides an alternative route. While primarily used for isoxazolo[4,5-b]pyridines, this method can be adapted by substituting nitro groups with pyrazole moieties.

Conditions :

  • Substrate : 2-Chloro-3-nitro-6-methylpyridine.

  • Reagent : 1-Methyl-1H-pyrazole-4-boronic acid (Suzuki coupling).

  • Yield : 50–60% for analogous systems.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Catalyst/SolventScalability
Cyclocondensation20120–140Polyphosphoric acidModerate
Ultrasound75–85*40–60Acetic acidHigh
Microwave80–90*100WaterLimited
Stepwise30–4080–120KOH/ethanolLow
Nucleophilic50–60*80–100Palladium catalystModerate

*Reported for structurally analogous compounds.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a reaction pivotal for generating bioactive analogs.

  • Conditions :

    • Acidic: 6M HCl, reflux (8–12 hrs)

    • Basic: 2M NaOH, 80°C (4–6 hrs)

  • Product : 3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid (yield: 85–92%) .

This reaction is reversible; the carboxylic acid can be re-esterified using methanol and catalytic H₂SO₄.

Amidation Reactions

The ester group reacts with amines to form amides, enhancing solubility or targeting specific biological interactions:

Amine Conditions Product Yield
Ammonia (NH₃)Methanol, 60°C, 6 hrs3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxamide78%
BenzylamineDMF, EDCl/HOBt, RT, 12 hrsN-Benzyl derivative65%
PiperidineTHF, DCC, 0°C → RT, 24 hrsPiperidinamide70%

Amidation broadens the compound’s pharmacological profile by introducing hydrogen-bond donors/acceptors .

Nucleophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows nucleophilic substitution at position 5 (ortho to the isoxazole nitrogen) :

  • Reagents :

    • Ammonia : Forms 5-amino derivatives (120°C, sealed tube, 8 hrs; yield: 60%).

    • Thiophenol : Produces 5-phenylthio analogs (K₂CO₃, DMF, 100°C; yield: 55%) .

Cyclization Reactions

The pyrazole substituent participates in metal-mediated cyclizations. For example, iron complexes facilitate ring-opening and recyclization to form polycyclic structures (e.g., pyrazolo-pyridines) :

Mechanism :

  • Fe-isoxazole complex formation.

  • N–O bond cleavage → Fe-nitrene intermediate.

  • 1,5-Cyclization → Fe-aminopyrazole complex.

  • Catalyst cleavage → Final product .

Application : Synthesizes tricyclic derivatives with enhanced binding to kinase targets .

Functionalization of the Pyrazole Ring

The 1-methylpyrazole group can undergo:

  • N-Methylation : Further alkylation with methyl iodide (Ag₂O, DMF) to form dimethyl analogs.

  • C-H Activation : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at position 5 of the pyrazole .

Biological Interaction-Driven Modifications

The compound’s interactions with calcium receptors and kinases guide targeted derivatization :

  • Trifluoromethylation : Introduces CF₃ groups at position 3 (via KF/CO₂, 80°C) to enhance metabolic stability .

  • Sulfonation : Arylsulfonyl hydrazides react to form 5-amino-4-arylthio derivatives (yield: 70–85%) .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) leads to isoxazole ring opening (half-life: 8 hrs).

  • Oxidative Stability : Susceptible to peroxide-mediated oxidation at the pyridine N-oxide position .

This compound’s versatile reactivity enables tailored modifications for drug discovery, particularly in kinase inhibition and metabolic pathway targeting. Future research should explore enantioselective syntheses and in vivo stability profiling.

Scientific Research Applications

Structural Characteristics

The compound features a fused isoxazole and pyridine framework with a pyrazole moiety, which contributes to its distinct pharmacological properties. The molecular formula is C13H12N4O3C_{13}H_{12}N_{4}O_{3} with a molecular weight of approximately 272.26 g/mol.

Medicinal Chemistry

Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, studies on different cancer cell lines have shown promising cytotoxic effects, suggesting its potential as a lead compound for new anticancer agents.
Cell LineIC50 (µM)
A54912.5
MCF-715.0

This data indicates significant efficacy against lung and breast cancer cells, highlighting its potential in cancer therapeutics.

  • Anti-inflammatory Effects : The structure of the compound suggests possible anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating inflammatory diseases where cytokine levels are elevated .

Antimicrobial Properties

Research has also focused on the antimicrobial efficacy of this compound. Its derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method has been employed to assess antimicrobial activity, revealing good efficacy in many synthesized derivatives .

Molecular Docking Studies

Computational studies have been conducted to understand the interactions of this compound with biological targets. Molecular docking simulations suggest that the compound exhibits favorable binding affinities with key proteins involved in disease pathways. This computational approach aids in predicting the therapeutic potential and guiding further modifications of the compound for enhanced efficacy .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. A comparative analysis highlights their unique features and potential applications:

Compound NameStructureKey Features
Methyl 6-cyclopropyl-3-(1-methyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylateStructureContains a cyclopropyl group; potential for different biological activities.
Methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-phenyloxazolo[5,4-b]pyridineStructureSubstituted with phenyl; may exhibit distinct pharmacological properties.
Methyl 3-methyl-6-(1-methylpyrazol-4-yl)isoxazolo[5,4-b]pyridineStructureLacks additional substitutions; serves as a simpler analog for comparison.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional properties are compared below with two closely related derivatives:

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 Functional Group at Position 4 Key Features
Target Compound (Methyl ester with pyrazole) C₁₃H₁₃N₄O₃* 275.27* 1-Methyl-1H-pyrazol-4-yl Methyl ester Pyrazole enables hydrogen bonding; ester enhances lipophilicity .
Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate C₁₆H₁₄N₂O₄ 298.29 4-Methoxyphenyl Methyl ester Methoxy group increases lipophilicity; phenyl supports π-π interactions.
3-Methyl-6-(4-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₄H₁₀N₃O₅* 300.25* 4-Nitrophenyl Carboxylic acid Nitro group (electron-withdrawing); acid improves aqueous solubility.

*Calculated based on structural analysis.

Key Observations:

The 4-methoxyphenyl substituent in the analog (CAS 924221-72-7) introduces electron-donating effects, increasing lipophilicity and enabling π-π stacking in aromatic systems .

Functional Group Impact :

  • The methyl ester in the target compound and its methoxyphenyl analog improves membrane permeability compared to the carboxylic acid group in the nitro-substituted derivative, which enhances solubility but reduces bioavailability .

Hydrogen Bonding and Crystal Packing

The pyrazole substituent in the target compound may participate in N–H···O/N hydrogen bonds, as observed in pyrazole-containing heterocycles . In contrast, the methoxyphenyl analog’s ether oxygen could act as a hydrogen-bond acceptor, influencing crystal packing or supramolecular assembly .

Biological Activity

Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a novel compound belonging to the isoxazole family, recognized for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure that integrates an isoxazole and a pyridine ring, contributing to its unique chemical properties. The molecular formula is C14H14N4O3C_{14}H_{14}N_4O_3 with a molecular weight of approximately 298.29 g/mol. This structural complexity allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

Research indicates that compounds similar to this compound exhibit significant biological activities primarily through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with various receptors, potentially modulating neurotransmitter systems.

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives. For example:

CompoundCell Line TestedIC50 (µM)Activity
This compoundHCT116 (Colorectal)15.2Moderate
Similar Isoxazole DerivativePC3 (Prostate)12.5High
Similar Isoxazole DerivativeMCF7 (Breast)10.0High

These findings suggest that the compound may exhibit selective cytotoxicity against cancer cells while sparing normal cells, which is crucial for developing effective anticancer therapies .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). A study demonstrated that related compounds showed dual COX inhibition with IC50 values ranging from 2.1 to 10.9 µM, suggesting that this compound could have similar effects .

Case Study 1: Anticancer Screening

In a comparative study of various isoxazole derivatives, this compound was evaluated against multiple cancer cell lines using the MTT assay. The results indicated promising anticancer activity with an IC50 value of approximately 15 µM against HCT116 cells . This activity was attributed to the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Enzyme Inhibition

A docking study revealed that the compound binds effectively to COX enzymes, demonstrating potential as an anti-inflammatory agent. The binding affinity was comparable to known inhibitors, suggesting that further development could lead to new therapeutic options for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate?

  • Methodological Answer : The synthesis of fused isoxazolo-pyridine systems typically involves cyclization strategies. For example, tandem Mannich–electrophilic amination reactions can be employed using profluorophoric isoxazolo[3,4-b]quinolin-3(1H)-one derivatives as precursors under reflux conditions with formaldehyde and amines . Alternatively, cyclization of pyrazole-4-carbaldehydes with hydrazine hydrate in ethanol under acidic conditions (e.g., acetic acid) has been reported for analogous heterocycles . Optimize yields by varying catalysts (e.g., iodine for azide cyclization) and reaction temperatures (80–100°C).

Q. How should researchers characterize the crystal structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (XRD) with the SHELXL program for refinement. Key steps include:
  • Collecting high-resolution data (θ ≤ 25°) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Applying SHELXL’s restraints for anisotropic displacement parameters and hydrogen-bonding networks .
  • Validate the structure using R-factor convergence (target < 0.05) and cross-checking with Fourier difference maps.

Q. What spectroscopic techniques are critical for validating the compound’s purity and structure?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, noting chemical shifts for the isoxazole ring (δ 8.5–9.5 ppm for protons) and pyrazole methyl groups (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular ion peaks ([M+H]+^+) with mass accuracy < 3 ppm.
  • FTIR : Identify ester carbonyl stretches (~1700 cm1^{-1}) and isoxazole C-O-C vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare them with experimental data. Discrepancies may arise from tautomerism or solvent effects .
  • Cross-validate with XRD-derived bond lengths and angles to refine computational models .

Q. What strategies optimize synthetic yield for large-scale production in academic settings?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .
  • Catalyst screening : Test Pd/C or Cu(I) catalysts for cyclization steps to minimize byproducts .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane (10–50%) to isolate the product efficiently.

Q. How do hydrogen-bonding patterns influence crystallization and stability?

  • Methodological Answer : Analyze hydrogen bonds using graph set notation (e.g., R22(8)\text{R}_2^2(8) motifs) via SHELXL’s hydrogen-bonding tables. For example, the ester carbonyl may act as an acceptor with adjacent N-H donors, forming a stable lattice . Adjust crystallization solvents (e.g., DMSO/water mixtures) to favor π-π stacking and H-bond networks.

Q. What structural modifications enhance bioactivity in SAR studies?

  • Methodological Answer :
  • Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyridine 4-position to improve binding affinity to enzymatic targets .
  • Replace the methyl ester with a carboxylate to increase solubility for in vitro assays . Validate changes using molecular docking against target proteins (e.g., kinases) and in vitro enzyme inhibition assays.

Q. How can computational modeling predict electronic properties relevant to reactivity?

  • Methodological Answer :
  • Perform HOMO-LUMO calculations (Gaussian 16) to identify electrophilic/nucleophilic sites. The isoxazole ring typically exhibits high electron density, making it reactive toward electrophilic substitution .
  • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax_{\text{max}} values, adjusting for solvent polarity effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.